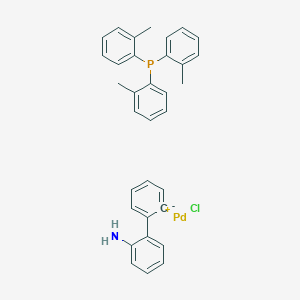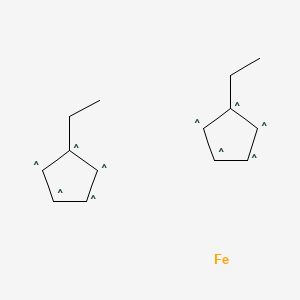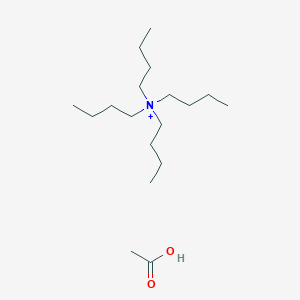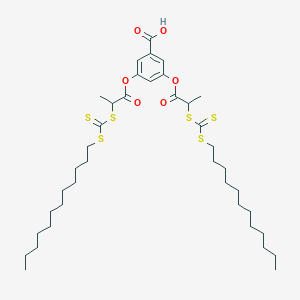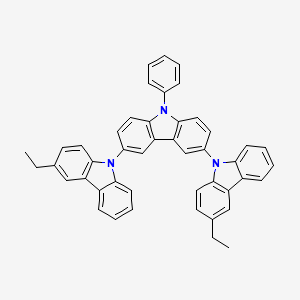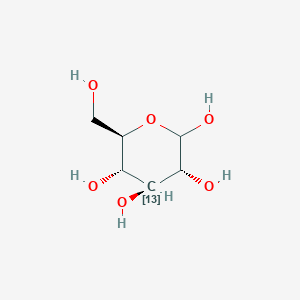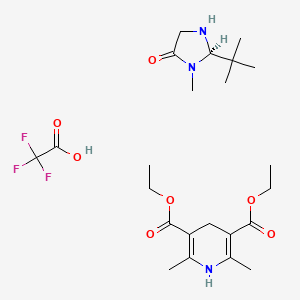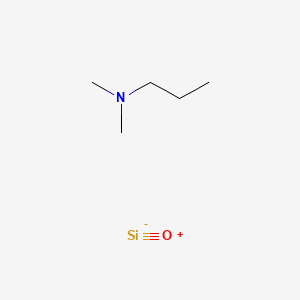
Diacetyloxytin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
它是一种白色至灰白色固体粉末,熔点为182.5至183°C 。由于其独特的性质,该化合物在各种应用中发挥着至关重要的作用。
准备方法
合成路线:: 二乙酰氧锡可以通过氯化亚锡与乙酸反应合成。平衡化学方程式如下所示:
SnCl2+2CH3COOH→Sn(CH3CO2)2+2HCl
工业生产:: 工业生产方法涉及使用锡金属或氧化锡作为起始原料进行大规模合成。反应通常在乙酸或乙酸酐的存在下进行。
化学反应分析
二乙酰氧锡会发生各种反应:
氧化: 它可以被氧化成锡(IV)化合物,例如二氧化锡 (SnO₂)。
还原: 二乙酰氧锡可以还原其他金属离子。
取代: 它可以与其他配体发生取代反应。
常见试剂和条件:
氧化: 氧气或过氧化氢。
还原: 硼氢化钠 (NaBH₄) 或肼。
取代: 各种有机和无机配体。
主要产物:
- 氧化: 二氧化锡 (SnO₂)。
- 还原: 还原的锡物种。
- 取代: 各种锡配合物。
科学研究应用
二乙酰氧锡在以下方面有应用:
催化: 它作为高表面积氧化锡催化剂的锡源。
纳米粒子合成: 用于制备Sn-Cu双金属纳米粒子。
聚合物化学: 提高聚乳酸纤维热解聚速率。
薄膜电池: 用于可充电薄膜电池的锡负极制备。
光化学气相沉积: 生产四氧化锡薄膜 .
作用机制
二乙酰氧锡发挥作用的确切机制取决于具体的应用。例如:
- 在催化中,它可能与反应物相互作用并参与表面反应。
- 在纳米粒子合成中,它影响成核和生长过程。
相似化合物的比较
属性
分子式 |
C4H6O4Sn |
|---|---|
分子量 |
236.80 g/mol |
IUPAC 名称 |
diacetyloxytin |
InChI |
InChI=1S/2C2H4O2.Sn/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 |
InChI 键 |
PNOXNTGLSKTMQO-UHFFFAOYSA-L |
规范 SMILES |
CC(=O)O[Sn]OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


